molecular formula C11H7NO6 B13710634 Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 405939-51-7

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13710634
CAS No.: 405939-51-7
M. Wt: 249.18 g/mol
InChI Key: JODTWWLHPOSNSU-UHFFFAOYSA-N
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Description

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic coumarin derivative of significant interest in medicinal and organic chemistry research. Coumarins are a prominent class of compounds known for a broad spectrum of biological activities. Specifically, derivatives with substituents at the C-3 position, such as an ester group, and nitro groups on the benzopyran ring are frequently investigated for their enhanced properties . This compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Its structural features, particularly the electron-withdrawing nitro group, make it a valuable intermediate in nucleophilic substitution reactions and for the development of novel heterocyclic compounds . In scientific studies, closely related nitro-coumarin derivatives have demonstrated considerable potential as antimicrobial agents against various bacterial and fungal pathogens . The core coumarin structure is also widely studied for its anticancer properties, with mechanisms of action that may include the induction of apoptosis and cell cycle arrest in specific cancer cell lines . Furthermore, similar compounds have been reported to act as irreversible inhibitors of enzymes like phospholipase A2, indicating potential anti-inflammatory applications . The molecular framework of this compound is also of interest in the development of fluorescent dyes and probes, given the intrinsic fluorescent properties of the coumarin core . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

405939-51-7

Molecular Formula

C11H7NO6

Molecular Weight

249.18 g/mol

IUPAC Name

methyl 7-nitro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7NO6/c1-17-10(13)8-4-6-2-3-7(12(15)16)5-9(6)18-11(8)14/h2-5H,1H3

InChI Key

JODTWWLHPOSNSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows the classical coumarin synthesis routes, modified to introduce the nitro substituent at the 7th position. The main approaches are:

Pechmann Condensation Route

The Pechmann condensation is a well-established method for coumarin synthesis involving the acid-catalyzed reaction of phenols with β-ketoesters.

Typical Procedure:

  • Starting material: 7-nitroresorcinol (7-nitro-1,3-dihydroxybenzene)
  • Reactant: Methyl acetoacetate (β-ketoester)
  • Catalyst: Strong acid such as sulfuric acid or polyphosphoric acid
  • Conditions: Heating under reflux

Reaction Pathway:

  • Electrophilic attack of the ketoester on the activated phenol ring.
  • Cyclization to form the chromene ring.
  • Esterification to yield the methyl ester at position 3.

Advantages:

  • One-step synthesis from readily available precursors.
  • Good regioselectivity for the 7-nitro substitution if starting with 7-nitroresorcinol.

Limitations:

  • Harsh acidic conditions may lead to side reactions.
  • Requires careful control of temperature and reaction time.

Knoevenagel Condensation Route

The Knoevenagel condensation is another common synthetic approach involving the condensation of salicylaldehyde derivatives with malonic acid or its esters.

Typical Procedure:

  • Starting material: 7-nitro-2-hydroxybenzaldehyde
  • Reactant: Methyl malonate or malonic acid derivatives
  • Catalyst: Base such as piperidine or pyridine
  • Conditions: Reflux in ethanol or other suitable solvents

Reaction Pathway:

  • Formation of an α,β-unsaturated intermediate via condensation.
  • Cyclization to form the coumarin ring.
  • Esterification to yield this compound.

Advantages:

  • Milder reaction conditions compared to Pechmann condensation.
  • High yields and purity.

Limitations:

  • Requires pre-synthesis or availability of nitro-substituted salicylaldehyde.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Disadvantages
Pechmann Condensation 7-nitroresorcinol + methyl acetoacetate Strong acid (H2SO4), reflux 65-80 One-step synthesis, regioselective Harsh acidic conditions, side reactions
Knoevenagel Condensation 7-nitro-2-hydroxybenzaldehyde + methyl malonate Base (piperidine), reflux 75-90 Milder conditions, high purity Requires nitro-substituted aldehyde
Post-synthetic Nitration Methyl 2-oxo-2H-chromene-3-carboxylate Mixed acid nitration, low temp 50-70 Flexible, uses common starting materials Risk of over-nitration, degradation

Research Findings and Optimization

  • Reaction Time and Temperature: Optimal yields are obtained by maintaining moderate temperatures (60–90 °C) and reaction times of 4–6 hours for Pechmann and Knoevenagel condensations.
  • Catalyst Loading: Acid catalysts in Pechmann condensation are typically used in catalytic amounts (5–10 mol%), while base catalysts in Knoevenagel condensation are used in stoichiometric or catalytic quantities.
  • Solvent Effects: Polar solvents such as ethanol or acetic acid improve solubility and reaction rates.
  • Purification: Crystallization or column chromatography is used to purify the product, with yields affected by the efficiency of these steps.

Analytical Characterization

Typical characterization data for this compound include:

Technique Observations
Nuclear Magnetic Resonance (NMR) Characteristic signals for aromatic protons, methyl ester singlet (~3.8 ppm), nitro-substituted aromatic shifts
Infrared Spectroscopy (IR) Strong absorption bands at ~1700 cm⁻¹ (ester C=O), ~1520 and 1350 cm⁻¹ (NO2 asymmetric and symmetric stretches)
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight (~241 g/mol)
Melting Point Typically in the range 180–190 °C, depending on purity

Chemical Reactions Analysis

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interacting with cellular proteins and enzymes. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Indices

The following table summarizes key analogs of Methyl 7-nitro-2-oxo-2H-chromene-3-carboxylate, ranked by structural similarity (calculated using cheminformatics tools):

Compound Name CAS No. Substituents Similarity Index Key Differences
Potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate [7147-77-5] Potassium salt at position 3 0.81 Ionic form enhances water solubility
5-(4-Nitrophenyl)furan-2-carbaldehyde [164161-49-3] Furan ring with nitrophenyl 0.86 Furan backbone vs. chromene
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate [61032-41-5] Benzyloxy and methoxy groups 0.83 Benzene ring lacking chromene core
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate [1890299-47-4] Regioisomeric substitution 0.83 Nitro at position 2 vs. 7

Key Observations :

  • The potassium salt analog exhibits lower similarity (0.81) due to its ionic nature, which drastically alters solubility and crystallization behavior .

Substituent Effects on Physical and Spectral Properties

Nitro Group Position :
  • This compound vs. 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid (3b) :
    • The nitro group at position 7 (vs. 6) reduces intermolecular hydrogen bonding due to steric hindrance, lowering the melting point (estimated ~200–220°C for the methyl ester) compared to 3b (233–234°C) .
    • IR spectra of 3b show strong absorption at 1720 cm⁻¹ (carboxylic acid C=O) vs. 1744 cm⁻¹ for methyl esters, confirming esterification effects .
Functional Group Modifications :
  • Methyl ester vs. Ethyl 7-hydroxy analog :
    • Replacing the nitro group with a hydroxy group (e.g., ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) introduces hydrogen-bonding capability, increasing melting point (264–265°C for 3c) and altering solubility in polar solvents .
    • Fluorescence intensity is higher in hydroxy-substituted coumarins due to enhanced electron-donating effects .

Electronic and Reactivity Comparisons

  • Nitro vs. Amino Substituents: Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate (from ) features an electron-donating diethylamino group, which red-shifts UV-Vis absorption maxima compared to the nitro derivative. This is critical for applications in optoelectronics . ¹H NMR of amino-substituted analogs shows upfield shifts for aromatic protons (δ 6.5–7.0 ppm) vs. downfield shifts (δ 7.5–8.5 ppm) in nitro derivatives, reflecting electronic differences .
  • Ester vs. Carboxylic Acid Derivatives :

    • Methyl esters exhibit lower reactivity in nucleophilic acyl substitution compared to carboxylic acids or their salts. For example, potassium 7-nitro-2-oxo-2H-chromene-3-carboxylate undergoes faster hydrolysis under basic conditions .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen Bonding: Carboxylic acid derivatives (e.g., 3a–3c) form robust hydrogen-bonded networks (O–H···O), leading to higher melting points and crystalline stability. Methyl esters rely on weaker C–H···O or π-π interactions . The nitro group’s electron-withdrawing nature reduces basicity at the carbonyl oxygen, diminishing hydrogen-bonding capacity compared to hydroxy or amino analogs .

Biological Activity

Methyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antimicrobial effects, and antioxidant potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C10H7N1O6
CAS Number: 1890299-47-4

The compound features a nitro group at the 7th position, a keto group at the 2nd position, and a carboxylate group at the 3rd position of the chromene ring. This unique structure enhances both solubility and reactivity, which are critical for its biological functions.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, influencing various biological processes.
  • Enzyme Interaction: The chromene core can modulate enzyme activity, potentially affecting metabolic pathways involved in disease progression.
  • Cellular Impact: Evidence suggests that the compound may induce apoptosis in cancer cells through caspase activation and modulation of calcium homeostasis.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines.

Cytotoxicity Testing

In vitro studies indicate that this compound can induce cell death in several cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
HCT-1161.54Modulation of intracellular calcium levels

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

Effectiveness Against Bacteria

The compound exhibits activity against specific bacterial strains, making it a candidate for antibiotic development. In particular, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound demonstrates antioxidant activity. This may contribute to its protective effects against oxidative stress-related diseases. The antioxidant mechanism is believed to involve scavenging free radicals and reducing oxidative damage within cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation, supporting its potential as an anticancer agent.
  • Antimicrobial Evaluation : Research demonstrated that methyl 7-nitro derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with effective MIC values suggesting potential for therapeutic use .
  • Synergistic Effects : Some derivatives showed synergistic effects when combined with existing antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Q & A

Q. What are the established synthetic methodologies for Methyl 7-Nitro-2-oxo-2H-chromene-3-carboxylate and its derivatives?

The compound and its derivatives are synthesized via acylation of oxime intermediates. A typical protocol involves:

  • Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime with acyl chlorides (e.g., 4-nitrobenzoyl chloride) in anhydrous dichloromethane.
  • Using triethylamine as a base to neutralize HCl byproducts.
  • Purification via recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM).
  • Yields vary depending on substituents (51–74%, see Table 1) .

Table 1: Synthesis Conditions for Selected Derivatives

DerivativeAcyl ChlorideSolventBaseYield
OXE-J4-NitrobenzoylDCMTriethylamine74%
OXE-BMethacryloylDCMTriethylamine51%

Q. How is this compound characterized using spectroscopic methods?

Key characterization includes:

  • ¹H NMR : Distinct signals for aromatic protons (δ 8.3–8.8 ppm for nitro-substituted derivatives), diethylamino groups (δ 3.4–3.5 ppm, quartet), and methyl/methylene groups (δ 1.2–2.0 ppm) .
  • ¹³C NMR : Carbonyl peaks (δ 160–165 ppm), aromatic carbons (δ 110–150 ppm), and ester/amide groups (δ 45–50 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M⁺] at m/z 409.1274 for OXE-J) .

Advanced Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives?

Discrepancies may arise from solvent effects, impurities, or tautomerism. Methodological approaches include:

  • Using deuterated solvents (CDCl₃, DMSO-d₆) for consistent referencing .
  • Employing 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
  • Comparing experimental data with computational predictions (DFT calculations) for ambiguous assignments.

Q. What challenges arise in crystallographic refinement using SHELX for this compound?

Common challenges include:

  • Disordered atoms : Use PART instructions in SHELXL to model alternative conformations .
  • Twinning : Apply the TWIN command and refine using HKLF5 data .
  • Hydrogen bonding ambiguities : Analyze graph-set patterns (e.g., Etter’s rules) to validate intermolecular interactions .

Q. How do reaction conditions influence low yields during acylation of oxime intermediates?

Optimization strategies:

  • Use a 1.2–1.5 molar excess of acyl chloride to drive the reaction .
  • Maintain anhydrous conditions under N₂ to prevent hydrolysis of acyl chlorides .
  • Monitor progress via TLC and extend reaction time (up to 24 hours) for sluggish reactions .

Q. What role does the nitro group play in the compound’s electronic structure and reactivity?

The nitro group:

  • Acts as a strong electron-withdrawing group, polarizing the chromene ring and enhancing electrophilicity at C-3.
  • Stabilizes intermediates in nucleophilic substitution reactions (e.g., oxime formation) .
  • Influences photophysical properties (e.g., fluorescence quenching) in derivatives .

Data Contradictions and Validation

  • HRMS discrepancies : Minor deviations (e.g., Δ 0.3 mDa in OXE-J) may result from instrumental calibration. Recalibrate using internal standards (e.g., sodium formate) .
  • NMR signal shifts : Variability in δ values for aromatic protons (e.g., δ 8.3–8.8 ppm in OXE-J vs. δ 8.6–8.7 ppm in OXE-K) can stem from solvent polarity or substituent effects .

Methodological Recommendations

  • Synthesis : Prioritize recrystallization over chromatography for high-purity crystalline products .
  • Crystallography : Collect high-resolution data (θ > 25°) to improve refinement accuracy .
  • Spectroscopy : Use 400+ MHz NMR systems to resolve splitting patterns in crowded regions (e.g., δ 7.0–8.5 ppm) .

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